molecular formula C13H14N4O2S B2416498 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)propanamide CAS No. 2034468-76-1

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)propanamide

Cat. No.: B2416498
CAS No.: 2034468-76-1
M. Wt: 290.34
InChI Key: XGGWDHTVNMLZNQ-UHFFFAOYSA-N
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Description

2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)propanamide is a synthetic small molecule for research use. With a molecular formula of C13H14N4O2S and a molecular weight of 290.34 g/mol, this compound features a pyridazinone core linked to a thiazole ring via a propanamide chain . This structure is of significant interest in medicinal chemistry and drug discovery. Compounds containing the pyridazinone pharmacophore have been identified as key scaffolds in developing novel cancer therapeutics. Specifically, pyridazinone-derived molecules are investigated for their role in modulating challenging oncogenic targets. Recent patent literature discloses structurally related pyridazinone compounds as potential modulators of the MYC family of proto-oncogenes, which are implicated in a wide range of cancers and have historically been considered "undruggable" . Furthermore, published research in the Journal of Medicinal Chemistry highlights that halogenated pyridazinone compounds can act as first-in-class inhibitors that disrupt protein-protein interactions, such as the binding between PRMT5 (Protein Arginine Methyltransferase 5) and its substrate adaptor proteins . This mechanism offers a potential therapeutic strategy, particularly for MTAP-deleted cancers. Simultaneously, the N-(thiazol-2-yl)benzamide moiety is a recognized structure in ion channel research. Studies on similar structures have characterized them as selective negative allosteric modulators of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . This suggests potential utility as a pharmacological tool for probing the physiological functions of this poorly understood receptor. Given its hybrid structure, this compound is a versatile chemical entity for researchers exploring new oncological pathways and ion channel modulation. It is supplied exclusively for non-human, non-clinical investigations. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in animals or humans.

Properties

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c1-8(12(19)15-13-14-6-7-20-13)17-11(18)5-4-10(16-17)9-2-3-9/h4-9H,2-3H2,1H3,(H,14,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGWDHTVNMLZNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC=CS1)N2C(=O)C=CC(=N2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)propanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridazinone Core: This could involve the cyclization of a suitable hydrazine derivative with a diketone.

    Introduction of the Cyclopropyl Group: This step might involve the alkylation of the pyridazinone core with a cyclopropyl halide.

    Formation of the Thiazole Ring: This could be achieved through the condensation of a thioamide with a haloketone.

    Coupling of the Thiazole and Pyridazinone Units: This final step might involve the use of coupling reagents such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions at the thiazole ring or the cyclopropyl group.

    Reduction: Reduction reactions could target the carbonyl group in the pyridazinone core.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the thiazole or pyridazinone rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions might include the use of strong bases or acids, depending on the specific substitution reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Research indicates that this compound exhibits promising biological activities, which can be categorized into several key applications:

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of pyridazinones, including those similar to 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)propanamide, can inhibit specific enzymes involved in tumor progression. For instance, interactions with dihydrofolate reductase have been noted, which is crucial in DNA synthesis and cell proliferation .

Anti-inflammatory Effects

The thiazole component of the compound is known for its anti-inflammatory properties. Compounds containing thiazole rings have demonstrated efficacy in reducing inflammation through various mechanisms, including inhibition of pro-inflammatory cytokines . This suggests that the compound may be effective in treating conditions characterized by chronic inflammation.

Enzyme Inhibition

The compound's structural features allow it to act as an enzyme inhibitor. The binding affinity to specific enzymes can modulate biochemical pathways relevant to disease processes. For example, molecular docking studies have indicated strong interactions with enzymes involved in metabolic pathways, potentially leading to therapeutic benefits .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key synthetic steps include:

  • Formation of the Pyridazinone Core : This involves the reaction of cyclopropyl derivatives with hydrazine under controlled conditions.
  • Thiazole Integration : The thiazole moiety is introduced through cyclization reactions involving thiourea or thioamide derivatives.
  • Final Amide Formation : Coupling reactions lead to the formation of the final amide structure.

Optimization techniques such as high-throughput screening and continuous flow synthesis are employed to enhance yield and purity .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of compounds related to this compound:

StudyFindings
Investigated enzyme inhibition leading to reduced cell proliferation in cancer models.
Demonstrated anti-inflammatory effects through modulation of cytokine production in vitro.
Explored molecular docking studies showing strong binding affinities with target enzymes relevant to cancer therapy.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)propanamide
  • 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(benzothiazol-2-yl)propanamide

Uniqueness

The uniqueness of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)propanamide might lie in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to similar compounds.

Biological Activity

The compound 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)propanamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazinone core , a cyclopropyl group , and a thiazole moiety , which contribute to its unique chemical properties. Its molecular formula is C13H14N4O1SC_{13}H_{14}N_{4}O_{1}S with a molecular weight of approximately 270.34 g/mol. The structural complexity enhances its potential for interactions with various biological targets.

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways related to cancer and inflammatory responses.
  • Receptor Modulation : It may interact with specific receptors, modulating their activity and influencing various signaling pathways.

These interactions suggest that the compound could be effective against diseases like cancer and viral infections.

Antiviral Activity

A study focused on similar pyridazinone derivatives demonstrated promising antiviral activity against Hepatitis C Virus (HCV). The derivatives exhibited low cytotoxicity while maintaining potent inhibitory effects on viral replication, suggesting that modifications to the pyridazinone core can enhance antiviral properties .

Anti-inflammatory Effects

The compound's thiazole component is known for its anti-inflammatory properties. Thiazole derivatives have been linked to inhibition of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases .

Table: Summary of Biological Activities

Activity TypeCompound DerivativeEC50 Value (µM)Remarks
AntiviralPyridazinone Derivative0.19Potent against HCV
Anti-inflammatoryThiazole Derivative0.67Low cytotoxicity observed
Enzyme InhibitionGeneralVariesSpecific targets yet to be identified

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

  • Formation of the Pyridazinone Core : Cyclization reactions involving hydrazine derivatives and diketones.
  • Introduction of the Cyclopropyl Group : Achieved via cyclopropanation reactions using diazo compounds.
  • Attachment of the Thiazole Moiety : This step often involves nucleophilic substitution reactions with thiazole derivatives.

Optimization of these synthetic routes is crucial for improving yield and purity, utilizing modern techniques such as high-throughput screening .

Q & A

Q. How does the compound’s pyridazinone-thiazole scaffold influence its enzyme inhibition selectivity?

  • Methodological Answer : The pyridazinone core’s electron-deficient nature enhances hydrogen bonding with catalytic residues (e.g., Ser195 in proteases), while the thiazole’s sulfur atom contributes to hydrophobic pocket interactions. Competitive inhibition assays (e.g., varying substrate concentrations) and mutagenesis studies (e.g., Ala scanning of target enzymes) clarify selectivity .

Q. What are the solubility and stability limitations of this compound under physiological conditions?

  • Methodological Answer : The compound’s logP (~2.8) suggests moderate lipophilicity, requiring co-solvents (e.g., DMSO/PBS mixtures) for in vitro studies. Stability studies show degradation at pH < 3 or > 10, necessitating buffered formulations (pH 6–8) for long-term storage. Accelerated stability testing (40°C/75% RH) monitors hydrolytic susceptibility of the amide bond .

Q. How can binding interactions with biological targets be quantified using biophysical methods?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized targets.
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for cyclopropane-driven entropy-enthalpy compensation.
  • Cryo-EM : Resolves binding conformations in membrane-associated targets (e.g., GPCRs) .

Q. What substituent modifications enhance the compound’s pharmacokinetic profile without compromising activity?

  • Methodological Answer :
  • Cyclopropyl optimization : Fluorination (e.g., 3-CF3 substitution) improves metabolic stability while retaining ring strain for target engagement.
  • Thiazole modifications : Introducing electron-withdrawing groups (e.g., -NO2) enhances π-stacking with aromatic residues. SAR studies correlate substituent polarity with Caco-2 permeability .

Q. How is the compound’s purity assessed for in vivo studies, and what thresholds are critical?

  • Methodological Answer : Purity ≥95% is required, verified by HPLC-UV/ELSD (C18 columns, acetonitrile/water gradients). Residual solvents (e.g., DCM) are quantified via GC-MS (limits <500 ppm per ICH guidelines). Chiral purity is confirmed by chiral HPLC given the absence of stereocenters .

Q. What mechanisms underlie the compound’s potential anti-inflammatory effects, and how are they validated?

  • Methodological Answer : Proposed mechanisms include inhibition of NF-κB signaling via IKKβ binding. Validation involves:
  • Luciferase reporter assays in TNF-α-stimulated cells.
  • Western blotting for p65 nuclear translocation.
  • In vivo models : Carrageenan-induced paw edema with COX-2 selectivity profiling .

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